NJK14047

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

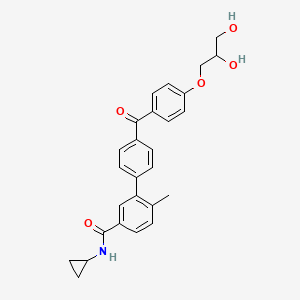

C27H27NO5 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide |

InChI |

InChI=1S/C27H27NO5/c1-17-2-3-21(27(32)28-22-10-11-22)14-25(17)18-4-6-19(7-5-18)26(31)20-8-12-24(13-9-20)33-16-23(30)15-29/h2-9,12-14,22-23,29-30H,10-11,15-16H2,1H3,(H,28,32) |

InChI Key |

ZQIUCYZGBDPMLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

NJK14047: A Deep Dive into its Mechanism of Action in T Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NJK14047 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with a profound impact on T cell function. By targeting the p38α and p38β isoforms, this compound effectively modulates inflammatory responses driven by T helper (Th) cells, particularly Th1 and Th17 lineages. This technical guide elucidates the core mechanism of action of this compound in T cells, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug developers exploring the therapeutic potential of p38 MAPK inhibition in T cell-mediated pathologies.

Core Mechanism of Action in T Cells

This compound exerts its primary effect by inhibiting the p38 MAPK signaling pathway, a critical regulator of cellular responses to inflammatory stimuli.[1][2] In T cells, this inhibition has significant downstream consequences, most notably the suppression of differentiation and effector functions of specific T helper subsets.

The compound has been shown to suppress the differentiation of naïve T cells into pro-inflammatory Th1 and Th17 cells.[3][4][5] This is a cornerstone of its therapeutic potential in autoimmune and inflammatory diseases, as these T cell subsets are key drivers of pathology in conditions like rheumatoid arthritis and psoriasis.[3][5] By arresting the development of these cells, this compound curtails the production of a cascade of inflammatory cytokines.

Specifically, this compound has been demonstrated to reduce the expression of Th1-associated cytokines such as interferon-gamma (IFN-γ) and interleukin-12A (IL-12A), and Th17-associated cytokines including IL-17A, IL-1β, tumor necrosis factor-alpha (TNF-α), and IL-6.[2][3][4] Furthermore, in the context of allergic inflammation, this compound can also suppress the production of Th2 cytokines like IL-4, IL-5, and IL-13.[1]

The following diagram illustrates the central role of p38 MAPK in T cell differentiation and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency

| Parameter | Target | Value | Reference |

| IC50 | p38α MAPK | 27 nM | [6] |

| Effective Concentration | Inhibition of inflammatory cytokine expression in human SW982 synovial cells | 3-10 µM | [4] |

| Effective Concentration | Inhibition of naïve CD4+ T cell differentiation into Th1 and Th17 cells | 3-10 µM | [4] |

Table 2: In Vivo Efficacy

| Animal Model | Dosing Regimen | Effect | Reference |

| Collagen-Induced Rheumatoid Arthritis (CIA) in DBA-1J mice | 2.5 mg/kg, i.p. for 7-21 days | Ameliorates arthritis, suppresses Th1 and Th17 cytokine expression | [4] |

| Imiquimod-Induced Psoriasis (IIP) in BALB/c mice | 2.5 mg/kg, i.p. for 7-21 days | Ameliorates psoriasis, suppresses Th1 and Th17 cytokine expression | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to characterize the effects of this compound on T cells.

Protocol 1: In Vitro Differentiation of Naïve CD4+ T Cells into Th1 and Th17 Lineages

This protocol details the process of inducing the differentiation of isolated naïve T cells into specific helper subsets, a critical assay for evaluating the impact of this compound.

1. Isolation of Naïve CD4+ T Cells:

- Harvest spleens and lymph nodes from mice.

- Prepare a single-cell suspension by mechanical dissociation.

- Isolate naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) kit for naïve CD4+ T cells, following the manufacturer's instructions. This typically involves negative selection to deplete non-CD4+ cells and memory T cells.

2. T Cell Culture and Differentiation:

- Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each in sterile PBS) and incubate overnight at 4°C.

- Wash the plate with sterile PBS to remove unbound antibodies.

- Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

- To induce differentiation, add the following cytokine cocktails:

- Th1 Conditions: IL-12 (e.g., 15 ng/mL) and anti-IL-4 antibody (e.g., 1 µg/mL).

- Th17 Conditions: IL-6 (e.g., 20 ng/mL), TGF-β (e.g., 3 ng/mL), anti-IL-4 antibody (e.g., 1 µg/mL), and anti-IFN-γ antibody (e.g., 1 µg/mL).

- Add this compound at desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

- Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

3. Analysis of T Cell Differentiation:

- After incubation, harvest the cells.

- For cytokine analysis, restimulate the cells for 4-6 hours with PMA (50 ng/mL), ionomycin (1 µM), and a protein transport inhibitor (e.g., Brefeldin A).

- Perform intracellular staining for lineage-specific transcription factors (T-bet for Th1, RORγt for Th17) and key cytokines (IFN-γ for Th1, IL-17A for Th17) using fluorescently labeled antibodies.

- Analyze the stained cells by flow cytometry to quantify the percentage of differentiated cells in each condition.

The following diagram outlines the workflow for the T cell differentiation assay.

Protocol 2: Collagen-Induced Arthritis (CIA) Mouse Model

This in vivo model is instrumental in evaluating the therapeutic efficacy of this compound in a setting of T cell-driven autoimmune arthritis.

1. Induction of Arthritis:

- Use a susceptible mouse strain, such as DBA/1J.

- On day 0, immunize the mice intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

- On day 21, administer a booster injection of an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

2. Treatment with this compound:

- Begin treatment with this compound (e.g., 2.5 mg/kg, intraperitoneal injection) at a specified time point, for instance, at the time of the booster injection or upon the first signs of arthritis.

- Administer the compound daily or as determined by its pharmacokinetic profile.

- Include a vehicle-treated control group.

3. Assessment of Arthritis:

- Monitor the mice regularly for the onset and severity of arthritis.

- Score the clinical signs of arthritis in each paw based on a standardized scale (e.g., 0-4), assessing for erythema, swelling, and joint rigidity.

- Measure paw thickness using a caliper.

4. Endpoint Analysis:

- At the end of the study, collect paws for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

- Collect spleens and lymph nodes to analyze T cell populations and cytokine production ex vivo, following the procedures outlined in Protocol 1.

- Measure serum levels of anti-collagen antibodies and inflammatory cytokines.

The following diagram provides a logical overview of the CIA model workflow.

Conclusion

This compound is a specific inhibitor of p38 MAPK that demonstrates significant immunomodulatory effects through the suppression of Th1 and Th17 cell differentiation and their associated pro-inflammatory cytokine production. The data and protocols presented in this guide provide a robust framework for understanding and further investigating the mechanism of action of this compound in T cells. This targeted approach holds considerable promise for the development of novel therapeutics for a range of T cell-mediated inflammatory and autoimmune diseases.

References

- 1. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

What is the function of NJK14047?

An In-Depth Technical Guide to the Core Functions of NJK14047

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms. This technical guide delineates the core functions of this compound, with a focus on its anti-inflammatory and immunomodulatory properties. The document provides a comprehensive overview of its mechanism of action, supported by quantitative data from various preclinical studies, detailed experimental protocols, and visual representations of its role in cellular signaling and experimental design.

Introduction

This compound has emerged as a significant research tool and potential therapeutic agent due to its targeted inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammatory stimuli, playing a pivotal role in the production of pro-inflammatory cytokines and the differentiation of immune cells.[1][2] The inhibitory action of this compound offers a promising strategy for mitigating the pathological processes in a range of inflammatory and autoimmune disorders, as well as certain viral infections.[3][4] This guide serves to consolidate the current understanding of this compound's function for professionals engaged in drug discovery and development.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its effects by selectively binding to and inhibiting the activity of p38 MAPK.[3] The p38 MAPK cascade is a key signaling pathway that responds to extracellular stimuli, such as cytokines and environmental stress, leading to the activation of downstream transcription factors and protein kinases.[4] By inhibiting p38 MAPK, this compound effectively blocks these downstream events, leading to a reduction in the inflammatory response.

A primary function of the p38 MAPK pathway is the post-transcriptional regulation of inflammatory gene expression.[1] It stabilizes the messenger RNA (mRNA) of many pro-inflammatory cytokines, which would otherwise be rapidly degraded.[1] this compound's inhibition of p38 MAPK disrupts this stabilization, leading to a decrease in the production of these critical inflammatory mediators.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention by this compound.

References

- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

NJK14047: A Technical Guide to its p38 MAPK Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) selectivity profile of the inhibitor NJK14047. This document details its known inhibitory activity, the broader context of p38 MAPK signaling, and the experimental methodologies used to characterize such compounds.

Introduction to this compound and p38 MAPK

This compound is a small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in inflammation, cell differentiation, apoptosis, and immune responses.[3] Of the four known isoforms of p38 MAPK—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13)—the alpha and beta isoforms are most prominently associated with inflammatory processes. As such, they are key targets for therapeutic intervention in a range of diseases, including rheumatoid arthritis, psoriasis, and neuroinflammatory conditions.[4] this compound has been identified as a selective inhibitor of p38 MAPK, with demonstrated anti-inflammatory and antiviral effects.[1]

This compound Selectivity Profile

Table 1: Known Inhibitory Activity of this compound

| Target | IC50 | Notes |

| p38α | 27 nM | Potent inhibition of the primary p38 MAPK isoform.[2] |

| p38β | - | This compound is described as a p38α/β inhibitor, suggesting activity against this isoform, though a specific IC50 is not consistently reported. |

To provide a broader context for the selectivity of a p38 MAPK inhibitor, the following table presents a comparative, illustrative kinase selectivity profile for other well-characterized p38 MAPK inhibitors. This demonstrates the typical off-target profiles that can be expected for this class of compounds.

Table 2: Illustrative Comparative Kinase Selectivity Profile of p38 MAPK Inhibitors

| Kinase Target | Inhibitor A (% Inhibition @ 1µM) | Inhibitor B (% Inhibition @ 1µM) | Kinase Family |

| p38α (MAPK14) | 98% | 95% | MAPK |

| p38β (MAPK11) | 95% | 92% | MAPK |

| p38γ (MAPK12) | 60% | 55% | MAPK |

| p38δ (MAPK13) | 75% | 70% | MAPK |

| JNK1 | 15% | 85% | MAPK |

| ERK2 | 10% | 12% | MAPK |

| MKK3 | <10% | <10% | MAP2K |

| MKK6 | <10% | <10% | MAP2K |

| SRC | 5% | 65% | TK |

| ABL1 | <5% | 70% | TK |

Note: Data in Table 2 is illustrative and not specific to this compound. It is intended to provide a conceptual understanding of kinase inhibitor selectivity profiles.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by upstream MAPK kinase kinases (MAP3Ks) which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6. These MKKs then dually phosphorylate and activate p38 MAPK on a conserved Thr-Gly-Tyr motif. Activated p38 MAPK proceeds to phosphorylate a variety of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2, leading to the cellular response.

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38 MAPK isoforms and a panel of other kinases.

Materials:

-

Recombinant human kinases (p38α, p38β, and other kinases for selectivity profiling)

-

Kinase-specific substrate (e.g., ATF2 for p38 MAPK)

-

ATP (adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

-

Microplate reader (luminescence-capable)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically ranging from 10 mM to 0.1 nM.

-

Kinase Reaction Setup: a. To the wells of a 384-well plate, add 1 µL of the diluted this compound or DMSO (as a vehicle control). b. Add 2 µL of the respective recombinant kinase diluted in the kinase assay buffer. c. Add 2 µL of a mixture of the kinase-specific substrate and ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

NJK14047: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

NJK14047 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme implicated in inflammatory and immune responses. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides methodologies for relevant experiments. The therapeutic potential of this compound is explored across a range of inflammatory conditions, including respiratory viral infections, neuroinflammatory diseases, allergic asthma, rheumatoid arthritis, psoriasis, and atopic dermatitis.

Introduction

p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to external stress signals, including inflammatory cytokines. Dysregulation of the p38 MAPK signaling pathway is a hallmark of numerous inflammatory diseases. This compound has emerged as a promising therapeutic candidate due to its selective inhibition of this pathway, demonstrating significant anti-inflammatory and antiviral effects in various preclinical models.[1]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide |

| CAS Number | 1800576-41-3[1] |

| Molecular Formula | C27H27NO5[1] |

| Molar Mass | 445.515 g·mol−1[1] |

Discovery and Synthesis

While a detailed, step-by-step synthesis protocol is not publicly available in the provided search results, scientific publications indicate that this compound was synthesized using previously established procedures.[2][3][4] The synthesis is reported to yield a product with greater than 97% purity as determined by High-Performance Liquid Chromatography (HPLC).[2][3][4]

Mechanism of Action

This compound functions as a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK).[1] Specifically, it has been shown to be a potent inhibitor of the p38α isoform with an IC50 of 27 nM.[5] By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This mechanism underpins its broad anti-inflammatory and immunomodulatory effects.

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory and viral diseases.

Anti-inflammatory and Immunomodulatory Effects

This compound has been shown to suppress the production of key pro-inflammatory cytokines and modulate T-cell differentiation.

In Vitro Inhibition of Cytokine Expression [6]

| Cell Line | Stimulant | Cytokines Inhibited | Concentration of this compound |

| Human SW982 synovial cells | Lipopolysaccharide (LPS) | IL-1β, TNF-α, IL-6, IL-17A, RANKL, MMP-3 | 3-10 μM |

Inhibition of T-cell Differentiation [6]

| Cell Type | Effect | Concentration of this compound |

| Naive CD4+ T cells | Inhibits differentiation into Th1, Th2, and Th17 cells | 3-10 μM |

In Vivo Studies

Atopic Dermatitis (AD) Model (CDNB-induced in BALB/c mice) [2]

| Parameter | Vehicle Control | CDNB | CDNB + this compound (2.5 mg/kg) | CDNB + Dexamethasone (10 mg/kg) |

| Skin Hypertrophy | Normal | Increased | Suppressed | Suppressed |

| Mast Cell Infiltration | Low | Increased | Suppressed | Suppressed |

| Serum IgE Levels | Normal | Significantly Increased | Not Significantly Reduced | Significantly Decreased |

| TH2 Cytokine (IL-13) mRNA | Normal | Increased | Reduced | - |

| TH1 Cytokines (IFN-γ, IL-12A) mRNA | Normal | Increased | Reduced | - |

| Lymph Node Enlargement | Normal | Increased | Blocked | Suppressed |

Allergic Asthma Model (OVA-induced in BALB/c mice) [3]

| Parameter | Effect of this compound Administration |

| Eosinophil and Lymphocyte Counts in BALF | Strongly inhibited the increase |

| TH2 Cytokine Levels | Inhibited the increase |

| Inflammatory Score in Lungs | Reduced |

| Periodic acid-Schiff-stained cells in lungs | Reduced number |

Neuroinflammation Model (LPS-induced in mice) [7]

| Parameter | Effect of this compound (5 mg/kg) |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in brain | Reduced secretion |

| iNOS and COX-2 expression in brain | Reduced |

Antiviral Activity

This compound has shown efficacy in inhibiting the replication of respiratory viruses by targeting the host p38 MAPK pathway, which these viruses exploit for their replication.

In Vitro Antiviral Activity [5]

| Virus | Effect of this compound |

| Respiratory Syncytial Virus (RSV) | Suppresses replication and viral mRNA synthesis |

| Influenza A Virus | Suppresses replication and viral mRNA synthesis |

| Hepatitis B Virus (HBV) | Suppresses secretion of HBV antigens and particles |

Experimental Protocols

In Vivo Atopic Dermatitis Model[2][4]

Caption: Experimental workflow for the CDNB-induced atopic dermatitis model.

In Vitro Mast Cell Degranulation Assay[3][8]

Caption: Protocol for the in vitro mast cell degranulation assay.

Conclusion

This compound is a selective p38 MAPK inhibitor with potent anti-inflammatory, immunomodulatory, and antiviral properties demonstrated in a range of preclinical models. Its ability to modulate key inflammatory pathways suggests its potential as a therapeutic agent for various immune-mediated diseases and viral infections. Further investigation, including detailed pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

NJK14047: A Potential Therapeutic Agent for Inflammatory and Immune Diseases

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NJK14047 is a novel and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that regulate inflammatory responses.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, atopic dermatitis, asthma, and neuroinflammatory conditions.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Introduction

p38 MAPKs are a family of serine/threonine kinases that play a crucial role in the production of pro-inflammatory cytokines and other mediators of inflammation.[3] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases.[4][5] this compound has emerged as a potent and selective inhibitor of p38α MAPK, the most abundant and well-characterized isoform.[6][7] By targeting this central node in the inflammatory cascade, this compound offers a promising therapeutic strategy for a variety of debilitating conditions.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of p38 MAPK.[1] This, in turn, suppresses the downstream signaling events that lead to the expression of inflammatory genes. Specifically, this compound has been shown to inhibit the differentiation of naive T-cells into pro-inflammatory Th1 and Th17 cells.[2] This action is critical in ameliorating autoimmune conditions. Furthermore, it has been observed to suppress the release of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17A.[2]

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in various preclinical models of inflammatory diseases.

In Vitro Studies

| Parameter | Cell Line | Condition | Result | Reference |

| IC50 | - | p38α MAPK | 27 nM | [6][7] |

| Cytokine Inhibition (mRNA) | Human SW982 synovial cells | Lipopolysaccharide (LPS) stimulated | Dose-dependent inhibition of IL-1β, TNF-α, IL-6, IL-17A, RANKL, and MMP-3 at 3-10 μM | [2] |

| T-cell Differentiation | Naive CD4+ T cells | - | Dose-dependent inhibition of differentiation into Th1, Th2, and Th17 cells at 3-10 μM | [2] |

| Mast Cell Degranulation | RBL-2H3 cells | Antigen-induced | Significant inhibition of β-hexosaminidase release at 0.3 µM | [8] |

In Vivo Studies

| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | DBA-1J mice | 2.5 mg/kg, i.p. for 7-21 days | Ameliorated cartilage damage, inflammation, pannus formation, bone corrosion, and synovial hyperplasia. Suppressed Th1, Th2, Th17, and Treg cytokine expression. | [2] |

| Imiquimod-Induced Psoriasis (IIP) | BALB/c mice | 2.5 mg/kg, i.p. for 7-21 days | Ameliorated keratinocyte proliferation. Suppressed Th1, Th2, Th17, and Treg cytokine expression. | [2] |

| Atopic Dermatitis (CDNB-induced) | BALB/c mice | 2.5 mg/kg, i.p. on alternate days from day 19-47 | Suppressed skin hypertrophy, mast cell infiltration, and lymph node enlargement. Reduced Th1 (IFN-γ, IL-12A) and Th2 (IL-13) cytokines. | [3] |

| Allergic Asthma (OVA-induced) | BALB/c mice | Not specified | Inhibited the increase in eosinophil and lymphocyte counts in bronchoalveolar lavage fluid. Inhibited the increase in Th2 cytokine levels. | [8] |

| Neuroinflammation (LPS-induced) | Mice | 5 mg/kg, once daily for 4 days | Reduced microglial activation and secretion of TNF-α, IL-1β, and IL-6. Reduced expression of iNOS and COX-2. | [9] |

Experimental Protocols

In Vitro Cytokine Inhibition Assay

-

Cell Line: Human SW982 synovial cells.

-

Stimulation: Lipopolysaccharide (LPS).

-

Treatment: this compound (3-10 μM).

-

Methodology:

-

Culture SW982 cells to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate cells with LPS for 24 hours.

-

Harvest cell supernatants and extract total RNA.

-

Quantify mRNA expression of inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-17A, RANKL, and MMP-3) using real-time quantitative PCR (RT-qPCR).

-

In Vivo Collagen-Induced Arthritis (CIA) Model

-

Animal Model: DBA-1J mice.

-

Induction:

-

Primary immunization: Emulsify bovine type II collagen in complete Freund's adjuvant and inject intradermally at the base of the tail.

-

Booster immunization: 21 days after the primary immunization, inject bovine type II collagen emulsified in incomplete Freund's adjuvant intradermally.

-

-

Treatment: Administer this compound (2.5 mg/kg, i.p.) for 7-21 days, starting from the onset of arthritis.

-

Assessment:

-

Monitor clinical signs of arthritis (paw swelling, erythema, and joint stiffness) daily.

-

At the end of the study, sacrifice the mice and collect joint tissues for histological analysis (H&E staining for inflammation, Safranin O staining for cartilage damage).

-

Analyze cytokine expression in the joint tissue and spleen by RT-qPCR.

-

In Vivo Atopic Dermatitis Model

-

Animal Model: BALB/c mice.[3]

-

Induction:

-

Treatment: Administer this compound (2.5 mg/kg, i.p.) or dexamethasone (10 mg/kg, i.p.) 30 minutes prior to CDNB challenge on alternate days from day 19 to 47.[3][10]

-

Assessment (Day 49):

-

Sacrifice mice and collect ear and dorsal skin tissue for histological analysis (H&E staining for epidermal thickness, toluidine blue staining for mast cell infiltration).[3][10]

-

Analyze cytokine mRNA levels in ear tissue by RT-qPCR.[10]

-

Analyze immune cell populations in lymph nodes by flow cytometry.[10]

-

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound listed on major clinical trial registries. The compound is currently in the preclinical stage of development. Further investigation is required to determine its safety and efficacy in humans.

Conclusion

This compound is a promising preclinical candidate for the treatment of a wide range of inflammatory and autoimmune diseases. Its potent and selective inhibition of p38 MAPK, a central regulator of inflammation, provides a strong rationale for its therapeutic potential. The extensive preclinical data summarized in this guide highlight its efficacy in various disease models. Future studies should focus on advancing this compound into clinical development to evaluate its safety and therapeutic utility in patients.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. This compound | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 7. This compound|NJK 14047 [dcchemicals.com]

- 8. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vivo Anti-Inflammatory Efficacy of NJK14047: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of NJK14047, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of p38 MAPK Signaling

This compound exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK enzyme.[1] The p38 MAPK signaling cascade is a crucial pathway in the production of pro-inflammatory cytokines and is highly active in various immune cells, including macrophages, monocytes, neutrophils, and CD4+ T cells.[2] By blocking p38 MAPK activation, this compound effectively downregulates the inflammatory response, making it a promising therapeutic candidate for a range of inflammatory conditions.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits p38 MAPK, blocking pro-inflammatory cytokine production.

Preclinical Efficacy in Inflammatory Disease Models

This compound has demonstrated significant anti-inflammatory effects in a variety of in vivo models, including allergic asthma, atopic dermatitis, rheumatoid arthritis, psoriasis, and neuroinflammation.

Allergic Asthma

In a murine model of ovalbumin (OVA)-induced allergic asthma, this compound administration, both before sensitization and challenge, effectively mitigated key features of the disease.[2]

Experimental Protocol: OVA-Induced Allergic Asthma

-

Animal Model: BALB/c mice.[2]

-

Sensitization: Mice were sensitized with intraperitoneal injections of OVA and aluminum hydroxide.[2]

-

Challenge: Sensitized mice were challenged with intranasal administration of OVA.[2]

-

This compound Administration: this compound was administered intraperitoneally before either the sensitization or challenge phase.[2]

-

Analysis: Bronchoalveolar lavage fluid (BALF) was collected to analyze inflammatory cell counts and cytokine levels. Lung tissues were processed for histological examination.[2]

| Parameter | OVA-Treated Group | This compound-Treated Group | Percentage Reduction |

| BALF Eosinophils | Increased | Significantly Inhibited | Not specified |

| BALF Lymphocytes | Increased | Significantly Inhibited | Not specified |

| Th2 Cytokines (IL-4, IL-5, IL-13) | Increased | Significantly Inhibited | Not specified |

| Lung Inflammatory Score | Increased | Reduced | Not specified |

| Mucus-Producing Cells | Increased | Reduced | Not specified |

Data summarized from Lee et al., 2023.[2]

Atopic Dermatitis

This compound was evaluated in a 1-chloro-2,4-dinitrobenzene (CDNB)-induced atopic dermatitis-like model in BALB/c mice.[3]

Experimental Protocol: CDNB-Induced Atopic Dermatitis

-

Animal Model: BALB/c mice.[3]

-

Induction: Atopic dermatitis-like skin lesions were induced by sensitization and challenges with CDNB on the dorsal skin and ears.[3]

-

This compound Administration: this compound (2.5 mg/kg) was administered via intraperitoneal injection for 3 weeks after the induction of atopic dermatitis.[3]

-

Analysis: Skin hypertrophy, mast cell infiltration, and cytokine mRNA levels in the skin were assessed. Serum IgE levels were also measured.[3]

| Parameter | CDNB-Treated Group | This compound-Treated Group |

| Skin Hypertrophy | Increased | Suppressed |

| Mast Cell Infiltration | Increased | Suppressed |

| IL-13 mRNA (Skin) | Increased | Significantly Decreased |

| IFN-γ and IL-12A mRNA (Skin) | Increased | Reduced |

| Serum IgE | Increased | No Significant Reduction |

Data summarized from a study on CDNB-induced atopic dermatitis.[3]

Rheumatoid Arthritis and Psoriasis

The therapeutic potential of this compound was also investigated in mouse models of collagen-induced arthritis (CIA) and imiquimod-induced psoriasis (IIP).[4][5]

Experimental Protocols:

-

Collagen-Induced Arthritis (CIA): Arthritis was induced in mice through immunization with type II collagen. This compound was administered to assess its effect on arthritis development and joint inflammation.[4][5]

-

Imiquimod-Induced Psoriasis (IIP): Psoriasis-like skin inflammation was induced by the topical application of imiquimod. This compound was administered to evaluate its impact on psoriasis symptoms and skin histopathology.[4][5]

In both models, this compound treatment suppressed disease development and the associated histopathological changes.[4][5] It also reduced the mRNA expression of Th1/Th17 inflammatory cytokines in the joints and skin.[4] Furthermore, this compound reversed the enlargement of the spleen and the increase in inflammatory cytokine levels in the spleen in both CIA and IIP models.[4][5] A key finding from these studies is that this compound suppresses the differentiation of naïve T cells into Th17 and Th1 cells.[4]

Neuroinflammation

This compound has shown efficacy in reducing lipopolysaccharide (LPS)-induced neuroinflammation in the brains of mice.[6]

Experimental Protocol: LPS-Induced Neuroinflammation

-

Animal Model: Mice.[6]

-

Induction: Neuroinflammation was induced by an intraperitoneal injection of LPS (5 mg/kg).[6]

-

This compound Administration: this compound (5 mg/kg) was administered once daily for four consecutive days prior to the LPS injection.[6]

-

Analysis: The brains were analyzed for the activation of microglia and the expression of pro-inflammatory cytokines.

This compound pretreatment suppressed the activation of microglia and reduced the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brains of LPS-treated mice. It also decreased the expression of iNOS and COX-2, which are markers of pro-inflammatory M1 microglia.

Caption: Workflow for the LPS-induced neuroinflammation model.

Summary and Future Directions

The in vivo data strongly support the anti-inflammatory properties of this compound across a spectrum of inflammatory diseases. Its mechanism of action, centered on the inhibition of the p38 MAPK pathway, provides a solid rationale for its therapeutic potential. The preclinical studies highlighted in this guide demonstrate that this compound can effectively reduce inflammatory cell infiltration, decrease the production of pro-inflammatory cytokines, and ameliorate disease-specific pathologies in animal models.

Future research should focus on elucidating the long-term safety and efficacy of this compound, optimizing dosing regimens for different inflammatory conditions, and exploring its potential in combination with other anti-inflammatory agents. Further investigation into its effects on T-cell differentiation could also open new avenues for its application in immune-mediated diseases. The comprehensive data presented herein provides a strong foundation for the continued development of this compound as a novel anti-inflammatory therapeutic.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p38 MAPK Inhibitor this compound Suppresses CDNB-Induced Atopic Dermatitis-Like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Antiviral Properties of NJK14047: A Selective p38 MAPK Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic and acute viral infections remain a significant global health challenge. The emergence of drug-resistant viral strains necessitates the development of novel therapeutic strategies. One promising approach is to target host factors that are essential for viral replication, which may offer a higher barrier to resistance. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key host cellular pathway that is often exploited by various viruses to facilitate their life cycle. NJK14047 is a novel, selective biphenyl amide inhibitor of p38 MAPK that has demonstrated significant antiviral activity against several viruses, including Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and Influenza A virus. This document provides an in-depth technical overview of the antiviral properties of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting Host p38 MAPK

Numerous viruses, upon infecting a host cell, activate the p38 MAPK signaling pathway to promote their replication and to modulate the host's inflammatory response.[1][2] This pathway plays a crucial role in the signaling cascades that respond to various cellular stimuli, including viral infections.[2][3] Activation of p38 MAPK can influence multiple stages of the viral life cycle, from entry and replication to the assembly and release of new virions.[1][4]

This compound exerts its antiviral effects by selectively inhibiting p38 MAPK.[5][6] By blocking the kinase activity of p38, this compound disrupts the downstream signaling events that are hijacked by the virus for its own propagation. This host-centric approach presents a powerful strategy, as it is less likely to induce drug resistance compared to therapies that target viral proteins directly.[5][7] For Influenza A virus, p38 MAPK activation is a crucial event for viral entry and replication.[2][3] For HBV, p38 MAPK activity is required for efficient viral replication and the maintenance of the persistent covalently closed circular DNA (cccDNA).[5]

Caption: p38 MAPK signaling pathway in viral infection and inhibition by this compound.

Antiviral Spectrum of this compound

Hepatitis B Virus (HBV)

This compound displays significant anti-HBV activity.[5][7] Studies have shown that it effectively suppresses the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg), as well as the production of HBV particles from cells transfected with the HBV genome and in in-vitro infection models.[5] Crucially, treatment with this compound leads to a significant reduction of HBV pregenomic RNA (pgRNA) and the cccDNA in HBV-harboring cells, indicating its ability to inhibit viral replication at a key stage of the lifecycle.[5][7] The suppression of HBsAg secretion by this compound is dose-dependent.[5]

Respiratory Syncytial Virus (RSV) and Influenza A Virus

This compound has been identified as a potent inhibitor of RSV and Influenza A virus replication.[6][8][9] The activity of p38 MAPK in host cells is crucial for the infection and replication of these respiratory viruses.[6] this compound was shown to inhibit the activation of p38 MAPK in epithelial cells mediated by both RSV and Influenza A.[6] This inhibition resulted in a decrease in viral replication and viral mRNA synthesis.[6][8] Furthermore, this compound significantly diminished the secretion of interleukin-6 (IL-6) from infected cells, suggesting it can also ameliorate the immunopathological responses associated with these infections.[6]

Quantitative Data Presentation

The antiviral efficacy of this compound has been quantified in various assays. The data below summarizes the key inhibitory concentrations.

| Target | Assay System | Parameter Measured | IC50 Value | Reference |

| p38 MAPK | In vitro enzyme assay | Kinase activity | 27 nM | [5] |

| Hepatitis B Virus (HBV) | HepG2.2.15 cells | HBsAg secretion | 5.3 µM | [5] |

Note: The higher concentration required for antiviral activity in cellular assays compared to the in vitro enzyme inhibition may be attributed to factors such as cell permeability or interactions with culture medium components.[5]

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for assessing the antiviral activity of this compound.

General Cell Culture and Reagents

-

Cell Lines:

-

HepG2.2.15: A human hepatoblastoma cell line that stably replicates and expresses HBV.[10][11]

-

HepG2: A human hepatoblastoma cell line used for transient transfection experiments.[5]

-

HepG2-NTCP-C4: HepG2 cells stably expressing the HBV receptor, sodium taurocholate cotransporting polypeptide (NTCP), used for in-vitro infection models.[5]

-

Epithelial Cell Lines (e.g., A549, HEp-2): Used for RSV and Influenza A virus infection studies.[6][12]

-

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO only) should be run in parallel.

HBV Antiviral Assays

-

HBsAg/HBeAg Secretion Assay:

-

Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.[10]

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for 48-72 hours.[10]

-

Collect the culture supernatants.

-

Quantify the levels of HBsAg and HBeAg in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][10]

-

Calculate the 50% inhibitory concentration (IC50) based on the dose-response curve.

-

-

HBV Virion Production Assay (qPCR):

-

Treat HBV-producing cells (e.g., HepG2.2.15 or infected HepG2-NTCP-C4) with this compound as described above.

-

Harvest the culture supernatant.

-

Isolate extracellular viral DNA from the supernatant.

-

Quantify the amount of HBV DNA using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.[5]

-

The reduction in viral DNA levels in treated samples compared to the control indicates inhibition of virion production.

-

-

HBV cccDNA and pgRNA Analysis:

-

After treating HBV-harboring cells with this compound for a specified period, harvest the cells.

-

Isolate intracellular DNA and RNA.

-

Specifically quantify cccDNA and pgRNA levels using qPCR and reverse transcription-qPCR (RT-qPCR), respectively. A significant decrease indicates an impact on viral replication and transcription.[5]

-

RSV and Influenza A Antiviral Assays

-

Viral Replication and Titer Assay (e.g., Plaque Assay):

-

Seed host epithelial cells (e.g., A549) in multi-well plates to form a confluent monolayer.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Infect the cells with RSV or Influenza A virus at a specific multiplicity of infection (MOI).

-

After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing methylcellulose) with the corresponding concentrations of this compound.

-

Incubate for several days until viral plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

A reduction in the number and size of plaques indicates antiviral activity.

-

-

Viral mRNA Synthesis Assay (RT-qPCR):

-

Infect epithelial cells with RSV or Influenza A in the presence or absence of this compound.

-

At various time points post-infection, harvest the cells and extract total RNA.

-

Perform RT-qPCR using primers specific for viral genes to quantify the levels of viral mRNA.[6]

-

A decrease in viral mRNA levels reflects the inhibition of viral gene expression and replication.

-

Caption: General experimental workflow for evaluating the antiviral efficacy of this compound.

Conclusion and Future Directions

This compound is a selective p38 MAPK inhibitor with demonstrated broad-spectrum antiviral activity against key pathogens like HBV, RSV, and Influenza A virus. Its host-targeting mechanism represents a promising strategy to combat viral infections while potentially minimizing the risk of drug resistance. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development. Future in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound in animal models, which will be critical for its potential translation into a clinical antiviral agent.[5]

References

- 1. Virus-induced p38 MAPK activation facilitates viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38 activation and viral infection | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 3. p38 activation and viral infection - ProQuest [proquest.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. An Effective Antiviral Approach Targeting Hepatitis B Virus with this compound, a Novel and Selective Biphenyl Amide p38 Mitogen-Activated Protein Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel p38 mitogen activated protein kinase (MAPK) specific inhibitor suppresses respiratory syncytial virus and influenza A virus replication by inhibiting virus-induced p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Effective Antiviral Approach Targeting Hepatitis B Virus with this compound, a Novel and Selective Biphenyl Amide p38 Mitogen-Activated Protein Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.eur.nl [pure.eur.nl]

- 12. INHIBITION OF RESPIRATORY SYNCYTIAL VIRUS INFECTION IN CELL CULTURES AND IN MICE WITH MORPHOLINO OLIGOMERS - PMC [pmc.ncbi.nlm.nih.gov]

The p38 MAPK Inhibitor NJK14047: A Deep Dive into its Ameliorating Role in Rheumatoid Arthritis

For Immediate Release

SEOUL, Republic of Korea – The novel p38 MAPK inhibitor, NJK14047, has demonstrated significant potential in ameliorating the debilitating effects of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation and destruction. Research indicates that this compound exerts its therapeutic effects by modulating key inflammatory pathways, offering a promising avenue for the development of new RA treatments. This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and quantitative data supporting the role of this compound in combating rheumatoid arthritis.

Core Mechanism of Action: Inhibition of p38 MAPK and T-Cell Differentiation

This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with a half-maximal inhibitory concentration (IC50) of 27 nM for p38α. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is a key driver in the pathogenesis of rheumatoid arthritis. By inhibiting p38 MAPK, this compound effectively disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the differentiation of pathogenic T-cell subsets.[1][2]

A pivotal aspect of this compound's mechanism is its ability to suppress the differentiation of naive CD4+ T-cells into pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) cells.[3] These T-cell subsets are major contributors to the chronic inflammation and joint damage observed in RA.

In Vitro Efficacy: Suppression of Pro-inflammatory Mediators in Human Synovial Cells

Studies utilizing the human synovial sarcoma cell line, SW982, have provided compelling in vitro evidence for the anti-inflammatory effects of this compound. When stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, SW982 cells exhibit a significant upregulation of various pro-inflammatory and tissue-degrading molecules implicated in RA. Treatment with this compound at concentrations ranging from 3 to 10 µM markedly inhibited the expression of these critical mediators.

| Target Gene | Cell Line | Stimulant | This compound Concentration | Observed Effect |

| IL-1β | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |

| TNF-α | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |

| IL-6 | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |

| IL-17A | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |

| RANKL | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |

| MMP-3 | Human SW982 | Lipopolysaccharide | 3-10 µM | Inhibition of mRNA expression |

In Vivo Efficacy: Amelioration of Collagen-Induced Arthritis in a Murine Model

The therapeutic potential of this compound has been further substantiated in a well-established animal model of rheumatoid arthritis, the collagen-induced arthritis (CIA) model in DBA-1J mice. Intraperitoneal administration of this compound at a dose of 2.5 mg/kg for a period of 7 to 21 days resulted in a significant amelioration of the clinical and histopathological features of arthritis.

| Parameter | Animal Model | This compound Treatment | Observed Effect |

| Arthritis Development | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Suppression of arthritis development |

| Cartilage Damage | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Amelioration of cartilage damage |

| Inflammation | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Reduction in inflammation |

| Pannus Formation | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Amelioration of pannus formation |

| Bone Corrosion | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Amelioration of bone corrosion |

| Synovial Hyperplasia | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Amelioration of synovial hyperplasia |

| Th1/Th17 Cytokine Expression | DBA-1J mice with CIA | 2.5 mg/kg, i.p. for 7-21 days | Suppression of Th1/Th17 cytokine expression in joints |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. This compound inhibition of p38 MAPK ameliorates inflammatory immune diseases by suppressing T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. p38α deficiency ameliorates psoriasis development by downregulating STAT3-mediated keratinocyte proliferation and cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

Investigating NJK14047 in Psoriasis Mouse Models: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the investigation of NJK14047 in psoriasis mouse models based on publicly available information. The full text of the primary study by Lee et al. (2024) detailing specific quantitative outcomes was not accessible. Therefore, the data presented in the tables are illustrative representations of the reported findings, and the experimental protocols are based on established methodologies for similar studies.

Introduction

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 MAPK pathway, have been identified as key regulators of inflammatory responses and are implicated in the pathogenesis of psoriasis. This compound, a selective inhibitor of p38 MAPK, has emerged as a potential therapeutic agent for inflammatory diseases. This technical guide details the investigation of this compound in a preclinical imiquimod-induced psoriasis mouse model, summarizing the therapeutic efficacy, underlying mechanisms of action, and detailed experimental protocols.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting p38 MAPK. In the context of psoriasis, the activation of the p38 MAPK pathway leads to the production of pro-inflammatory cytokines, including those of the Th1 and Th17 lineages, which are crucial drivers of the disease. By inhibiting p38 MAPK, this compound effectively suppresses the downstream signaling cascade, leading to a reduction in the expression of these inflammatory mediators. This ultimately results in the amelioration of psoriasis symptoms.

Preclinical Evaluation in an Imiquimod-Induced Psoriasis Mouse Model

Recent studies have demonstrated the therapeutic efficacy of this compound in a well-established imiquimod-induced psoriasis (IIP) mouse model. Treatment with this compound was found to significantly suppress the development of psoriasis-like symptoms.

Data Presentation

The following tables provide an illustrative summary of the quantitative data, reflecting the reported outcomes of this compound treatment in the IIP mouse model.

Table 1: Effect of this compound on Psoriasis Area and Severity Index (PASI) Score

| Treatment Group | Mean PASI Score (Day 7) | Standard Deviation |

| Vehicle Control | 8.5 | ± 1.2 |

| This compound (2.5 mg/kg) | 3.2 | ± 0.8 |

| Dexamethasone (Positive Control) | 2.5 | ± 0.6 |

Table 2: Histopathological Analysis of Skin Lesions

| Treatment Group | Mean Epidermal Thickness (µm) | Standard Deviation |

| Vehicle Control | 120.5 | ± 15.2 |

| This compound (2.5 mg/kg) | 45.8 | ± 8.5 |

| Dexamethasone (Positive Control) | 35.2 | ± 6.7 |

Table 3: Gene Expression Analysis of Pro-inflammatory Cytokines in Skin Tissue

| Gene | Treatment Group | Mean Fold Change vs. Healthy Control | Standard Deviation |

| IFN-γ | Vehicle Control | 15.2 | ± 2.5 |

| This compound (2.5 mg/kg) | 4.8 | ± 1.2 | |

| IL-17A | Vehicle Control | 20.5 | ± 3.1 |

| This compound (2.5 mg/kg) | 6.2 | ± 1.5 | |

| TNF-α | Vehicle Control | 12.8 | ± 2.1 |

| This compound (2.5 mg/kg) | 3.5 | ± 0.9 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the investigation of this compound in the imiquimod-induced psoriasis mouse model.

Experimental Workflow

Imiquimod-Induced Psoriasis Mouse Model

-

Animals: Male BALB/c mice, 8-10 weeks old, are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures are conducted in accordance with approved institutional animal care and use committee protocols.

-

Induction of Psoriasis:

-

The dorsal back of the mice is shaved using an electric clipper.

-

A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the shaved back and the right ear for 7 consecutive days.

-

-

Treatment:

-

This compound is dissolved in a suitable vehicle (e.g., DMSO and polyethylene glycol).

-

Mice in the treatment group receive a daily intraperitoneal (i.p.) injection of this compound at a dose of 2.5 mg/kg body weight.

-

The control group receives an equivalent volume of the vehicle. A positive control group treated with a standard therapeutic agent like dexamethasone may also be included.

-

-

Assessment of Psoriasis Severity:

-

The severity of the skin inflammation is scored daily using the Psoriasis Area and Severity Index (PASI). The scoring is based on erythema (redness), scaling, and thickness, each graded on a scale from 0 to 4.

-

Ear thickness is measured daily using a digital caliper.

-

Histopathological Analysis

-

Tissue Collection and Processing:

-

At the end of the experiment, mice are euthanized, and skin samples from the treated dorsal area are collected.

-

The skin samples are fixed in 10% neutral buffered formalin for 24 hours.

-

The fixed tissues are then dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin.

-

-

Hematoxylin and Eosin (H&E) Staining:

-

Paraffin-embedded tissue blocks are sectioned at a thickness of 5 µm.

-

The sections are deparaffinized in xylene and rehydrated through graded ethanol to water.

-

The slides are stained with hematoxylin to visualize cell nuclei (blue) and counterstained with eosin to visualize the cytoplasm and extracellular matrix (pink).

-

The stained sections are dehydrated, cleared, and mounted with a coverslip.

-

-

Microscopic Examination:

-

The stained sections are examined under a light microscope.

-

Epidermal thickness is measured using image analysis software. Other histological features such as acanthosis, parakeratosis, and immune cell infiltration are qualitatively assessed.

-

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression

-

RNA Extraction:

-

Skin tissue samples are homogenized in a lysis buffer (e.g., TRIzol reagent).

-

Total RNA is extracted from the homogenate according to the manufacturer's protocol.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

-

cDNA Synthesis:

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers.

-

-

Quantitative PCR:

-

qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

-

Specific primers for the target genes (e.g., IFN-γ, IL-17A, TNF-α) and a housekeeping gene (e.g., GAPDH) are used.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene.

-

Conclusion

The investigation of this compound in an imiquimod-induced psoriasis mouse model demonstrates its potential as a therapeutic agent for psoriasis.[1] By selectively inhibiting the p38 MAPK signaling pathway, this compound effectively reduces the expression of key pro-inflammatory cytokines, leading to a significant amelioration of psoriatic symptoms. The data, although illustrative in this guide, reflect reports of reduced PASI scores, decreased epidermal thickness, and suppressed Th1/Th17 cytokine mRNA levels.[1] The detailed experimental protocols provided herein offer a robust framework for researchers and scientists in the field of drug development to further explore the therapeutic utility of p38 MAPK inhibitors for psoriasis and other inflammatory skin diseases. Further studies, including access to complete datasets from pivotal research, will be crucial for a more comprehensive quantitative understanding.

References

The Impact of NJK14047 on Th1 and Th17 Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper (Th) cells play a pivotal role in orchestrating adaptive immune responses. Two key subsets, Th1 and Th17 cells, are critically involved in cell-mediated immunity and are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Th1 cells, characterized by the production of interferon-gamma (IFN-γ), are essential for combating intracellular pathogens. Th17 cells, which secrete interleukin-17 (IL-17), are crucial for mucosal immunity and defense against extracellular bacteria and fungi. However, their dysregulation can lead to chronic inflammation and tissue damage. The differentiation of naive CD4+ T cells into these distinct lineages is tightly regulated by a complex network of signaling pathways. One such critical pathway is the p38 mitogen-activated protein kinase (MAPK) signaling cascade.

NJK14047 has been identified as a potent and specific inhibitor of p38α/β MAPK.[1][2] Emerging evidence demonstrates that this compound effectively suppresses the differentiation of naive T cells into both Th1 and Th17 lineages, highlighting its therapeutic potential for a range of inflammatory disorders.[1][2] This technical guide provides an in-depth overview of the effects of this compound on Th1 and Th17 cell differentiation, including quantitative data, detailed experimental protocols, and a schematic of the underlying signaling pathway.

Data Presentation

The following tables summarize the dose-dependent inhibitory effect of this compound on key markers of Th1 and Th17 cell differentiation. This data is representative of findings from in vitro studies.

Table 1: Effect of this compound on Th1 Cell Differentiation

| This compound Concentration (µM) | Percentage of IFN-γ+ CD4+ T Cells (%) | Relative T-bet mRNA Expression (Fold Change) |

| 0 (Vehicle Control) | 25.4 ± 2.1 | 1.00 |

| 3 | 15.2 ± 1.5 | 0.62 ± 0.08 |

| 10 | 8.7 ± 1.1 | 0.35 ± 0.05 |

Data are presented as mean ± standard deviation and are illustrative of a dose-dependent inhibition.

Table 2: Effect of this compound on Th17 Cell Differentiation

| This compound Concentration (µM) | Percentage of IL-17A+ CD4+ T Cells (%) | Relative RORγt mRNA Expression (Fold Change) |

| 0 (Vehicle Control) | 38.6 ± 3.2 | 1.00 |

| 3 | 22.5 ± 2.8 | 0.58 ± 0.07 |

| 10 | 12.1 ± 1.9 | 0.31 ± 0.04 |

Data are presented as mean ± standard deviation and are illustrative of a dose-dependent inhibition.

Experimental Protocols

In Vitro Differentiation of Murine Th1 and Th17 Cells

This protocol describes the differentiation of naive CD4+ T cells into Th1 and Th17 lineages in the presence of this compound.

Materials:

-

This compound (stock solution in DMSO)

-

Naive CD4+ T cell isolation kit (murine)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM β-mercaptoethanol

-

Anti-CD3ε antibody

-

Anti-CD28 antibody

-

Recombinant murine IL-12 (for Th1)

-

Anti-murine IL-4 antibody (for Th1)

-

Recombinant murine IL-6 (for Th17)

-

Recombinant human TGF-β1 (for Th17)

-

Anti-murine IFN-γ antibody (for Th17)

-

Anti-murine IL-4 antibody (for Th17)

-

96-well flat-bottom culture plates

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-CD3ε antibody (10 µg/mL in PBS) overnight at 4°C.

-

Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using a negative selection kit according to the manufacturer's instructions.

-

Cell Culture:

-

Wash the coated plate with sterile PBS.

-

Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL.

-

Add soluble anti-CD28 antibody (2 µg/mL).

-

Add this compound at final concentrations of 3 µM and 10 µM, or vehicle control (DMSO).

-

For Th1 differentiation: Add recombinant murine IL-12 (10 ng/mL) and anti-murine IL-4 antibody (10 µg/mL).

-

For Th17 differentiation: Add recombinant murine IL-6 (20 ng/mL), recombinant human TGF-β1 (5 ng/mL), anti-murine IFN-γ antibody (10 µg/mL), and anti-murine IL-4 antibody (10 µg/mL).

-

-

Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

-

Analysis: Analyze the differentiated cells by flow cytometry for intracellular cytokine staining (IFN-γ and IL-17A) and by qPCR for transcription factor expression (T-bet and RORγt).

Flow Cytometry Analysis of Th1 and Th17 Cells

Materials:

-

PMA (Phorbol 12-myristate 13-acetate)

-

Ionomycin

-

Brefeldin A

-

Fixation/Permeabilization solution

-

Fluorochrome-conjugated antibodies against CD4, IFN-γ, and IL-17A

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Restimulation: Restimulate the differentiated T cells with PMA (50 ng/mL), ionomycin (500 ng/mL), and Brefeldin A (1 µg/mL) for 4-6 hours.

-

Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4) in FACS buffer.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

-

Intracellular Staining: Stain for intracellular cytokines (IFN-γ and IL-17A) with fluorochrome-conjugated antibodies.

-

Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data using appropriate software to determine the percentage of IFN-γ+ and IL-17A+ cells within the CD4+ T cell population.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: p38 MAPK Signaling in Th1/Th17 Differentiation.

Caption: In Vitro Th1/Th17 Differentiation Workflow.

Conclusion

This compound demonstrates a clear inhibitory effect on the differentiation of both Th1 and Th17 cells in a dose-dependent manner. By targeting the p38 MAPK signaling pathway, this compound effectively reduces the expression of key lineage-defining transcription factors, T-bet and RORγt, and the production of their signature cytokines, IFN-γ and IL-17A, respectively. These findings underscore the potential of this compound as a therapeutic agent for the treatment of Th1- and Th17-mediated inflammatory and autoimmune diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of NJK14047

For Researchers, Scientists, and Drug Development Professionals

Introduction

NJK14047 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme in cellular signaling pathways that regulate inflammatory responses.[1][2] Due to its anti-inflammatory and antiviral properties, this compound has been investigated as a potential therapeutic agent for a variety of conditions, including inflammatory lung diseases, rheumatoid arthritis, psoriasis, and atopic dermatitis.[1][2][3] Successful in vivo evaluation of this compound necessitates a reliable and reproducible method for its dissolution and administration. This document provides detailed protocols and application notes to guide researchers in the preparation of this compound for in vivo studies, particularly for intraperitoneal (i.p.) injection in murine models.

Physicochemical Properties and Solubility

Recommended Vehicle for In Vivo Administration

Based on established practices for administering poorly soluble kinase inhibitors in vivo and the administration of other p38 MAPK inhibitors, a co-solvent system is recommended.[4] Dimethyl sulfoxide (DMSO) is a powerful solvent for many non-polar compounds and is a common choice for initial solubilization. However, due to its potential for toxicity at higher concentrations, it is crucial to minimize the final concentration of DMSO in the dosing solution. A common strategy is to use a vehicle composed of DMSO, a surfactant such as Tween 80 (polysorbate 80) or a polyethylene glycol (PEG), and a physiologically compatible carrier like saline or phosphate-buffered saline (PBS).

Table 1: Recommended Vehicle Composition for this compound

| Component | Purpose | Final Concentration (v/v) |

| DMSO | Primary Solvent | ≤ 10% |

| Tween 80 | Surfactant/Emulsifier | 1-10% |

| Saline (0.9% NaCl) | Carrier Solution | q.s. to 100% |

Note: The optimal concentrations of DMSO and Tween 80 may need to be determined empirically for your specific experimental conditions and animal model. It is recommended to start with lower concentrations and perform a small pilot study to assess tolerability.

Experimental Protocols

Preparation of this compound Dosing Solution (Example for a 10 mg/kg dose in mice)

This protocol provides a step-by-step guide to prepare a dosing solution of this compound for intraperitoneal injection in mice at a dose of 10 mg/kg, assuming an average mouse body weight of 25g and an injection volume of 100 µL (0.1 mL).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Tween 80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required concentration:

-

Dose = 10 mg/kg

-

Injection volume = 0.1 mL/25g mouse = 4 mL/kg

-

Required concentration = (10 mg/kg) / (4 mL/kg) = 2.5 mg/mL

-

-

Prepare the vehicle:

-

For a final vehicle composition of 10% DMSO, 10% Tween 80, and 80% Saline:

-

In a sterile tube, mix 100 µL of DMSO and 100 µL of Tween 80.

-

Add 800 µL of sterile saline to the DMSO/Tween 80 mixture.

-

Vortex thoroughly to create a homogenous solution.

-

-

-

Dissolve this compound:

-

Weigh the required amount of this compound powder. For 1 mL of a 2.5 mg/mL solution, you will need 2.5 mg of this compound.

-

Add the this compound powder to a sterile microcentrifuge tube.

-

Add the volume of DMSO as per your final desired concentration (e.g., for a 10% final concentration in 1 mL, add 100 µL of DMSO).

-

Vortex vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

-

Prepare the final dosing solution:

-

To the dissolved this compound in DMSO, add the appropriate volume of the surfactant (e.g., 100 µL of Tween 80 for a 10% final concentration).

-

Vortex the mixture.

-

Gradually add the saline carrier solution (e.g., 800 µL for an 80% final concentration) to the drug-DMSO-surfactant mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.

-

The final solution should be a clear, homogenous emulsion. If precipitation occurs, optimization of the vehicle composition (e.g., increasing the percentage of Tween 80 or using a different co-solvent like PEG400) may be necessary.

-

-

Administration:

-

Administer the freshly prepared this compound solution to the animals via intraperitoneal injection at the calculated volume (e.g., 100 µL for a 25g mouse).

-

Table 2: Example Dosing Calculations for In Vivo Mouse Studies

| Parameter | Value |

| Target Dose | 2.5 mg/kg or 10 mg/kg[1][5] |

| Average Mouse Weight | 25 g |

| Injection Volume | 100 µL (0.1 mL) |

| For 2.5 mg/kg dose: | |

| Required Concentration | 0.625 mg/mL |

| For 10 mg/kg dose: | |

| Required Concentration | 2.5 mg/mL |

Visualizations

Signaling Pathway of p38 MAPK Inhibition by this compound

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Administration of this compound

Caption: Workflow for preparing and administering this compound for in vivo studies.

Conclusion

The successful in vivo application of this compound hinges on the appropriate preparation of the dosing solution. Due to its poor aqueous solubility, a co-solvent vehicle system is essential. The protocols outlined in this document provide a robust starting point for researchers. It is imperative to perform small-scale pilot studies to confirm the stability and tolerability of the chosen formulation in the specific animal model and experimental context. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in the pre-clinical evaluation of this compound.

References

- 1. Inhibition of p38 pathway leads to OA-like changes in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Suppression of the p38 MAPK Ameliorates OVA-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]